![molecular formula C18H18N2O5S B2557551 3,4,5-trimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide CAS No. 946345-03-5](/img/structure/B2557551.png)
3,4,5-trimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. Therefore, I am unable to provide a detailed synthesis analysis .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results .Scientific Research Applications
Anticancer Applications
Compounds with structural features similar to the query have been synthesized and evaluated for their anticancer activities. For instance, derivatives of benzamides and thiophenes have shown moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These studies highlight the potential of structurally related compounds in the development of new anticancer agents (Ravinaik et al., 2021).
Antimicrobial Applications
Another area of interest is the antimicrobial properties of compounds containing thiophene and isoxazole rings. Research into thiophenylhydrazonoacetates, for example, demonstrates the synthesis versatility of thiophene derivatives in generating a variety of heterocyclic compounds with potential antimicrobial applications (Mohareb et al., 2004).
Synthetic Methodologies
The synthesis and characterization of related compounds provide insights into chemical methodologies that could be applicable for generating derivatives of the query compound. Techniques such as oxidative dimerization of thioamides to produce thiadiazoles highlight the synthetic versatility and potential modifications to enhance the biological activity or solubility of similar compounds (Takikawa et al., 1985).
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of compounds with thiophene and isoxazole motifs can guide the development of new drugs with enhanced specificity and efficacy. For instance, research on N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as selective endothelin receptor-A antagonists showcases the importance of structural modifications in achieving desired biological activities (Wu et al., 1997).
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have been reported to inhibit their targets effectively, leading to various biological effects .
Biochemical Pathways
Tmp-bearing compounds have been associated with anti-cancer, anti-fungal, anti-bacterial, antiviral, and anti-parasitic activities, indicating their potential effects on a wide range of biochemical pathways .
Result of Action
Tmp-bearing compounds have shown diverse bioactivity effects, including anti-cancer effects by inhibiting various targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4,5-trimethoxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-22-14-7-11(8-15(23-2)17(14)24-3)18(21)19-10-12-9-13(25-20-12)16-5-4-6-26-16/h4-9H,10H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKKMFARQHGFPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NOC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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